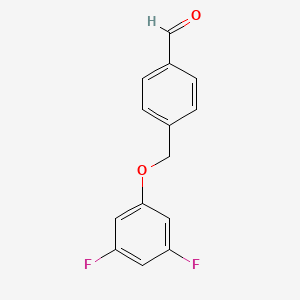

4-((3,5-Difluorophenoxy)methyl)benzaldehyde

Description

4-((3,5-Difluorophenoxy)methyl)benzaldehyde is a substituted benzaldehyde derivative featuring a benzaldehyde core with a (3,5-difluorophenoxy)methyl group at the para-position. Its synthesis typically involves condensation reactions between substituted phenols and benzaldehyde precursors under controlled conditions, often employing catalysts like sodium metabisulfite or acetic acid in refluxing ethanol .

Properties

IUPAC Name |

4-[(3,5-difluorophenoxy)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-12-5-13(16)7-14(6-12)18-9-11-3-1-10(8-17)2-4-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIIUFIUUMBZFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC(=CC(=C2)F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 3,5-difluorophenol with benzyl chloride under basic conditions to form the intermediate 3,5-difluorophenoxy methylbenzene. This intermediate is then subjected to oxidation using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to yield the final product, this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Difluorophenoxy)methyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, PCC, MnO2

Reduction: NaBH4, LiAlH4

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: 4-((3,5-Difluorophenoxy)methyl)benzoic acid

Reduction: 4-((3,5-Difluorophenoxy)methyl)benzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3,5-Difluorophenoxy)methyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3,5-Difluorophenoxy)methyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The difluorophenoxy group can enhance the compound’s binding affinity and selectivity for its targets, thereby influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 4-((3,5-Difluorophenoxy)methyl)benzaldehyde and related benzaldehyde derivatives.

Table 1: Comparative Analysis of Benzaldehyde Derivatives

Structural and Functional Insights

Substituent Effects on Reactivity: The (3,5-difluorophenoxy)methyl group in the target compound enhances electrophilicity at the aldehyde group, favoring nucleophilic additions. This contrasts with 4-(Bromomethyl)benzaldehyde, where the bromine atom facilitates SN2 reactions . Electron-donating groups (e.g., methoxy in 4-Hydroxy-3,5-dimethoxybenzaldehyde) reduce aldehyde reactivity, making it more suitable for non-reactive applications like fragrances .

Biological Activity: Fluorine substituents in this compound and 4-Ethoxy-3,5-difluorobenzaldehyde correlate with enhanced antifungal and antibacterial activities compared to non-fluorinated analogs .

Biological Activity

4-((3,5-Difluorophenoxy)methyl)benzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by case studies and research findings.

Molecular Formula : C₁₃H₈F₂O₂

CAS Number : 886361-01-9

Melting Point : 57-60 °C

| Property | Value |

|---|---|

| Molecular Weight | 236.19 g/mol |

| Solubility | Soluble in organic solvents |

| Hazard Classification | Irritant |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various bacterial strains showed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate potency against these pathogens.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in vitro against various cancer cell lines. A notable study demonstrated that it induced apoptosis in breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways and the induction of oxidative stress within the cells.

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibition capabilities. It was found to inhibit acetylcholinesterase (AChE) with an IC50 value of 0.22 µM, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. Kinetic studies revealed that the inhibition type was mixed, affecting both the binding affinity and catalytic efficiency of AChE.

Case Studies

-

Antimicrobial Efficacy

- Objective : To assess the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Methodology : Disk diffusion method was employed to determine the zones of inhibition.

- Results : The compound showed significant inhibition zones (15 mm for S. aureus and 12 mm for E. coli), confirming its antimicrobial potential.

-

Anticancer Activity

- Objective : Evaluate cytotoxic effects on MCF-7 breast cancer cells.

- Methodology : MTT assay was used to measure cell viability post-treatment with varying concentrations of the compound.

- Results : The compound reduced cell viability significantly at concentrations above 10 µM, with morphological changes indicative of apoptosis observed under microscopy.

-

Enzyme Inhibition Studies

- Objective : Investigate the effects on AChE activity.

- Methodology : Enzyme kinetics were analyzed using Lineweaver-Burk plots.

- Results : The compound exhibited competitive inhibition characteristics with a calculated Ki value of approximately 0.15 µM.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : Disruption of bacterial cell wall synthesis and function.

- Anticancer Mechanism : Induction of apoptosis through oxidative stress and caspase activation.

- Enzyme Inhibition : Binding to the active site of AChE, altering substrate access and enzyme turnover.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.